molecular formula C13H19N3S B3032865 1-Cyclohexyl-3-(pyridin-3-ylmethyl)thiourea CAS No. 59815-13-3

1-Cyclohexyl-3-(pyridin-3-ylmethyl)thiourea

Cat. No.: B3032865
CAS No.: 59815-13-3
M. Wt: 249.38 g/mol
InChI Key: BNWFMBJOPOAAML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-3-(pyridin-3-ylmethyl)thiourea is an organic compound with the molecular formula C13H19N3S. It is characterized by a cyclohexyl group attached to a thiourea moiety, which is further linked to a pyridin-3-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3-(pyridin-3-ylmethyl)thiourea can be synthesized through the reaction of cyclohexyl isothiocyanate with pyridin-3-ylmethylamine. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, with optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analyses .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-(pyridin-3-ylmethyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Cyclohexyl-3-(pyridin-3-ylmethyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(pyridin-3-ylmethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

  • 1-Cyclohexyl-3-(pyridin-2-ylmethyl)thiourea
  • 1-Cyclohexyl-3-(pyridin-4-ylmethyl)thiourea
  • 1-Cyclohexyl-3-(pyridin-3-ylethyl)thiourea

Uniqueness: 1-Cyclohexyl-3-(pyridin-3-ylmethyl)thiourea is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the pyridinyl group (at the 3-position) can lead to different interactions with molecular targets compared to its isomers .

Properties

IUPAC Name

1-cyclohexyl-3-(pyridin-3-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3S/c17-13(16-12-6-2-1-3-7-12)15-10-11-5-4-8-14-9-11/h4-5,8-9,12H,1-3,6-7,10H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWFMBJOPOAAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404547
Record name 1-cyclohexyl-3-(pyridin-3-ylmethyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59815-13-3
Record name 1-cyclohexyl-3-(pyridin-3-ylmethyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclohexyl-3-(pyridin-3-ylmethyl)thiourea
Reactant of Route 2
Reactant of Route 2
1-Cyclohexyl-3-(pyridin-3-ylmethyl)thiourea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-Cyclohexyl-3-(pyridin-3-ylmethyl)thiourea
Reactant of Route 4
Reactant of Route 4
1-Cyclohexyl-3-(pyridin-3-ylmethyl)thiourea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-Cyclohexyl-3-(pyridin-3-ylmethyl)thiourea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-Cyclohexyl-3-(pyridin-3-ylmethyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.